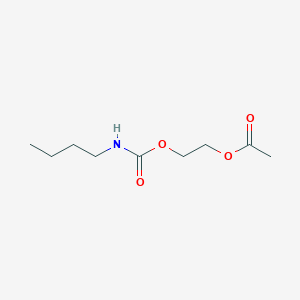
Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of carbamic acid, butyl-, 2-(acetyloxy)ethyl ester involves the esterification of carbamic acid derivatives. One common method includes the reaction of butyl carbamate with 2-(acetyloxy)ethyl chloride under basic conditions. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form carbamic acid and butyl alcohol.
Reduction: It can be reduced using lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form new carbon-carbon bonds.
Applications De Recherche Scientifique
Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester is utilized in various scientific research applications:
Mécanisme D'action
The mechanism of action of carbamic acid, butyl-, 2-(acetyloxy)ethyl ester involves its interaction with specific molecular targets. It can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . This property makes it useful in peptide synthesis and other organic reactions .
Comparaison Avec Des Composés Similaires
Carbamic acid, butyl-, 2-(acetyloxy)ethyl ester can be compared with other carbamate esters, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl carbamate: Contains an ethyl group instead of a butyl group.
Tert-butyl carbamate: Features a tert-butyl group, providing different steric properties.
These compounds share similar reactivity but differ in their physical properties and specific applications.
Propriétés
IUPAC Name |
2-(butylcarbamoyloxy)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-3-4-5-10-9(12)14-7-6-13-8(2)11/h3-7H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVJAIRCWYXPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669009.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2669010.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2669013.png)
![tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2669016.png)
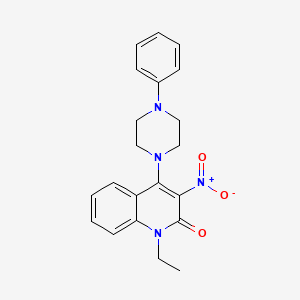
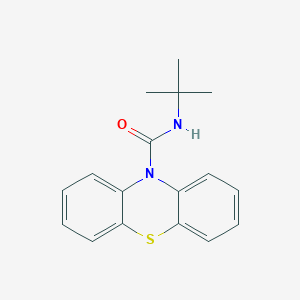

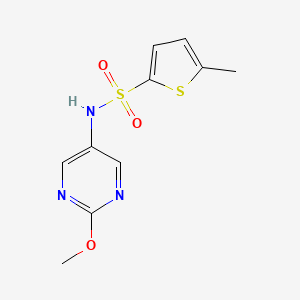
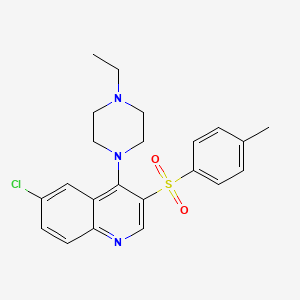
![5-{[2-(Dimethylamino)ethyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2669027.png)



